molecular formula C13H22O2 B12651470 4-Cycloocten-1-yl isovalerate CAS No. 93964-70-6

4-Cycloocten-1-yl isovalerate

Katalognummer: B12651470
CAS-Nummer: 93964-70-6
Molekulargewicht: 210.31 g/mol
InChI-Schlüssel: NOCIMGBKIKPXQV-ARJAWSKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cycloocten-1-yl isovalerate is an organic compound with the molecular formula C13H22O2 It is characterized by the presence of a cyclooctene ring and an isovalerate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cycloocten-1-yl isovalerate typically involves the esterification of 4-cycloocten-1-ol with isovaleric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cycloocten-1-yl isovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclooctenone or isovaleric acid derivatives.

    Reduction: Formation of 4-cycloocten-1-yl alcohol.

    Substitution: Formation of various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

4-Cycloocten-1-yl isovalerate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Cycloocten-1-yl isovalerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active cycloocten-1-ol, which can then interact with various enzymes and receptors in biological systems. The cyclooctene ring may also participate in bioorthogonal reactions, making it useful in chemical biology and medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclooctene: A simple alkene with a similar ring structure but lacking the ester group.

    Isovaleric acid: A carboxylic acid with a similar side chain but without the cyclooctene ring.

    Cycloocten-1-ol: The alcohol counterpart of 4-Cycloocten-1-yl isovalerate.

Uniqueness

This compound is unique due to the combination of the cyclooctene ring and the isovalerate ester group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

93964-70-6

Molekularformel

C13H22O2

Molekulargewicht

210.31 g/mol

IUPAC-Name

[(4Z)-cyclooct-4-en-1-yl] 3-methylbutanoate

InChI

InChI=1S/C13H22O2/c1-11(2)10-13(14)15-12-8-6-4-3-5-7-9-12/h3-4,11-12H,5-10H2,1-2H3/b4-3-

InChI-Schlüssel

NOCIMGBKIKPXQV-ARJAWSKDSA-N

Isomerische SMILES

CC(C)CC(=O)OC1CCC/C=C\CC1

Kanonische SMILES

CC(C)CC(=O)OC1CCCC=CCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.